Safynol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

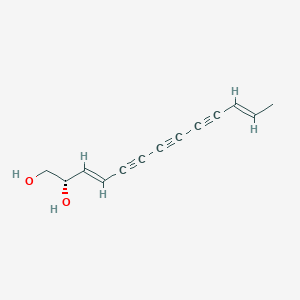

Safynol: is a phytoalexin compound isolated from the safflower plant (Carthamus tinctorius)This compound is known for its antifungal properties and plays a significant role in the plant’s defense mechanism against pathogenic fungi .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Safynol can be synthesized from 2,3-O-isopropylidene-(S)- and ®-glyceraldehyde. The synthesis involves several steps, including the use of reagents such as ethylmagnesium bromide, mesityl chloride, triphenylphosphine dibromide, and butyllithium in tetrahydrofuran . The synthetic process is complex and requires precise control of reaction conditions to obtain the desired enantiomeric forms of this compound.

Industrial Production Methods: The extraction process typically includes solvent extraction, purification, and crystallization steps to isolate the compound in its pure form .

Análisis De Reacciones Químicas

Oxidation Reactions

Safranal’s aldehyde group undergoes oxidation to form carboxylic acids under strong oxidizing conditions. For example:

Reaction:

SafranalKMnO4/H+Safranic acid C10H14O3 +H2O

-

Mechanism: The reaction proceeds via cleavage of the α,β-unsaturated system, followed by oxidation of the aldehyde to a carboxyl group .

Nucleophilic Addition

The α,β-unsaturated aldehyde moiety allows conjugate additions. Thiols and amines react preferentially at the β-position:

Reaction with Cysteine:

Safranal+Cysteine→Safranal cysteine adduct disulfide linked

-

Key Insight: Analogous to allicin’s reactivity , safranal forms disulfide bonds via nucleophilic attack at the electrophilic β-carbon (see Table 1).

Table 1: Reactivity of Safranal with Nucleophiles

| Nucleophile | Reaction Site | Product | Conditions |

|---|---|---|---|

| Thiols | β-carbon | Disulfide adduct | Aqueous, pH 7–9 |

| Amines | Aldehyde | Schiff base | Anhydrous, RT |

| Grignard | Aldehyde | Secondary alcohol | Ether, 0°C |

Photochemical Reactions

UV exposure induces [2+2] cycloaddition in the α,β-unsaturated system:

Reaction:

SafranalhνDimer C20H28O2

Catalytic Hydrogenation

Selective hydrogenation of the aldehyde group is achievable using Pd/C:

Reaction:

SafranalH2/PdSafranol C10H16O

-

Rate Enhancement: Electric field effects (≈100 kV/cm) can boost turnover frequencies by 10⁵×, as observed in similar aldehydes .

Acid-Catalyzed Rearrangements

Under acidic conditions, safranal undergoes cyclization:

Reaction:

SafranalH3O+Isosafranal cyclic ether

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Safynol is characterized by its chemical structure, which allows it to interact effectively with various biological systems. Its molecular formula and structural characteristics play a crucial role in determining its applications.

Applications in Medicinal Chemistry

2.1 Antioxidant Properties

This compound has been studied for its antioxidant capabilities, which are essential in combating oxidative stress-related diseases. Research indicates that compounds with similar structures exhibit significant antioxidant activity, potentially mitigating conditions such as cardiovascular diseases and cancer .

2.2 Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or preservatives. Its efficacy against various pathogens supports its use in pharmaceutical formulations aimed at infection control .

2.3 Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, a key factor in many chronic diseases. Its mechanisms of action may involve the modulation of inflammatory pathways, providing a basis for further exploration in therapeutic applications .

Industrial Applications

3.1 Food Industry

In the food sector, this compound is being investigated for its potential as a natural preservative due to its antimicrobial properties. Its application could enhance food safety and shelf life while aligning with consumer preferences for natural ingredients .

3.2 Cosmetic Industry

This compound's antioxidant and anti-inflammatory properties make it suitable for cosmetic formulations aimed at skin protection and rejuvenation. Its incorporation into skincare products could help combat signs of aging and improve skin health .

Case Studies

Mecanismo De Acción

Safynol exerts its antifungal effects by inhibiting the growth of pathogenic fungi. The compound interferes with the fungal cell membrane and disrupts essential cellular processes, leading to the inhibition of fungal growth . The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but it is believed to interact with key enzymes and proteins in the fungal cells .

Comparación Con Compuestos Similares

Dehydrosafynol: A derivative of this compound with similar antifungal properties.

Resveratrol: Another phytoalexin with antifungal and antioxidant properties.

Pterostilbene: A compound structurally similar to resveratrol, known for its antifungal and anti-inflammatory effects.

Uniqueness: this compound is unique due to its specific structure and the presence of multiple triple bonds, which contribute to its potent antifungal activity. Unlike other phytoalexins, this compound is derived from the safflower plant and has a distinct stereochemistry that influences its biological activity .

Propiedades

Fórmula molecular |

C13H12O2 |

|---|---|

Peso molecular |

200.23 g/mol |

Nombre IUPAC |

(2S,3E,11E)-trideca-3,11-dien-5,7,9-triyne-1,2-diol |

InChI |

InChI=1S/C13H12O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h2-3,10-11,13-15H,12H2,1H3/b3-2+,11-10+/t13-/m0/s1 |

Clave InChI |

GVCJUCQUVWZELI-BJGIVKRHSA-N |

SMILES |

CC=CC#CC#CC#CC=CC(CO)O |

SMILES isomérico |

C/C=C/C#CC#CC#C/C=C/[C@@H](CO)O |

SMILES canónico |

CC=CC#CC#CC#CC=CC(CO)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.